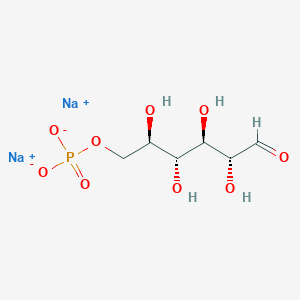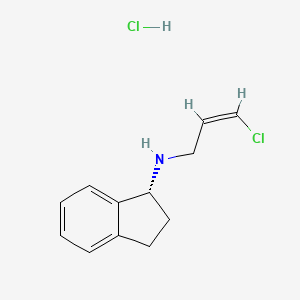![molecular formula C12H16Cl2N2 B1437054 1-[2-(3,4-二氯苯基)乙基]哌嗪 CAS No. 150208-27-8](/img/structure/B1437054.png)
1-[2-(3,4-二氯苯基)乙基]哌嗪
描述
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is an N-substituted piperazine . It appears as a pale yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is 259.18 . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 .Chemical Reactions Analysis
While the specific chemical reactions involving 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are not detailed in the retrieved information, it is known that this compound is involved in various chemical reactions during its synthesis .Physical And Chemical Properties Analysis
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has a freezing point of 335.65K and a boiling point of 643.73K . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .科学研究应用
合成方法:
- 1-(2,3-二氯苯基)哌嗪的合成包括烷基化、酸化、硝基还原、重氮化、取代和水解等多个步骤,总收率为 48.2% (Quan,2006)。其他研究中描述了类似的合成方法,使用 IR 和 1H-NMR 确认了该化合物的结构完整性 (Ning-wei,2006)。
潜在治疗应用
2. 合成了一系列化合物,包括 1-(2,3-二氯苯基)哌嗪,并显示出中等的抗菌和抗真菌活性,表明具有作为药物中间体的潜力 (Roshan,2018)。
- 在抗惊厥剂的开发中,某些具有 1-(2,3-二氯苯基)哌嗪结构的化合物在临床前试验中显示出有希望的结果,表明在癫痫发作管理中具有潜在用途 (Rybka 等,2017)。
- 含有 1-(2,3-二氯苯基)哌嗪结构的新型碳二硫代酸酯衍生物在体外表现出显着的抗菌、抗真菌、抗结核和抗疟疾活性,表明在解决一系列传染病方面具有潜力 (Akhaja 和 Raval,2013)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
The primary targets of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are the serotonin transporter and the β1-adrenergic receptor . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The β1-adrenergic receptor is a protein that responds to the hormone adrenaline and plays a role in the regulation of heart function .
Mode of Action
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine acts as both a serotonin releaser via the serotonin transporter, and a β1-adrenergic receptor blocker . By releasing serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. By blocking the β1-adrenergic receptor, it inhibits the action of adrenaline on the heart .
Biochemical Pathways
The action of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine on the serotonin transporter and the β1-adrenergic receptor affects several biochemical pathways. The increased serotonin levels can lead to enhanced signaling in pathways that regulate mood and behavior. The blockade of the β1-adrenergic receptor can affect the adrenergic signaling pathway, potentially leading to a decrease in heart rate .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its chemical stability and the presence of metabolic enzymes .
Result of Action
The molecular and cellular effects of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine’s action include increased serotonin signaling and decreased adrenergic signaling. This could lead to changes in mood and heart function. The specific effects would depend on the individual’s physiological state and the presence of other interacting substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as genetic variations in the targets or metabolic enzymes can influence the compound’s efficacy .
生化分析
Biochemical Properties
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. The interaction between 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine and these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has been observed to exert various effects on different types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine involves its binding interactions with specific biomolecules. This compound can bind to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine can interact with other proteins and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine have been studied over different time periods. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in the use of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine for therapeutic purposes .
Metabolic Pathways
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine on metabolic flux and metabolite levels have been studied, providing insights into its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. The localization and accumulation of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine in specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. The localization of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine in subcellular structures such as mitochondria or the endoplasmic reticulum can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINIGBJQWGIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150208-27-8 | |
| Record name | 1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)










